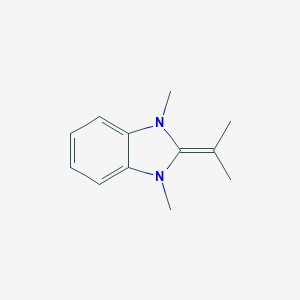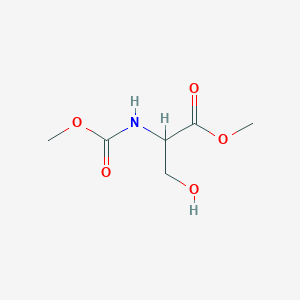
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate, also known as Methyl N-(3-hydroxy-2-methoxycarbonylaminopropyl)carbamate, is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that has a molecular weight of 199.19 g/mol. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Mecanismo De Acción
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate acts as a carbamate ester, which is a functional group that is widely used in various chemical reactions. It can act as a nucleophile and react with various electrophiles such as aldehydes, ketones, and epoxides. It can also undergo various chemical reactions such as hydrolysis, oxidation, and reduction.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate has various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other organic compounds. However, it has certain limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate in scientific research. One potential direction is the synthesis of new bioactive compounds using this compound as a starting material. Another potential direction is the development of new methods for the synthesis of this compound, which can make it more accessible to researchers. Additionally, further studies can be conducted to investigate the potential therapeutic applications of this compound in various disease models.
Métodos De Síntesis
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate can be synthesized using various methods. One of the most common methods is the reaction of 3-hydroxypropionic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with carbamate to obtain Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate has various scientific research applications. It is widely used in the synthesis of various organic compounds such as amino acids, peptides, and esters. It is also used in the preparation of various bioactive compounds such as antitumor agents, antiviral agents, and antibacterial agents.
Propiedades
IUPAC Name |
methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGPAXKSMSICGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

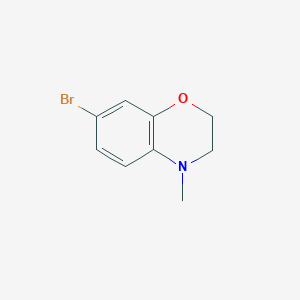
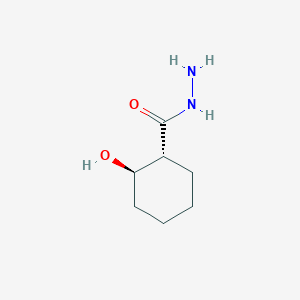
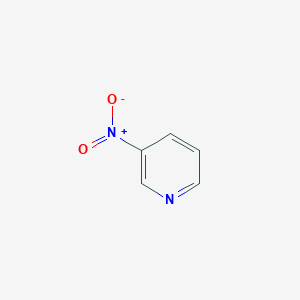
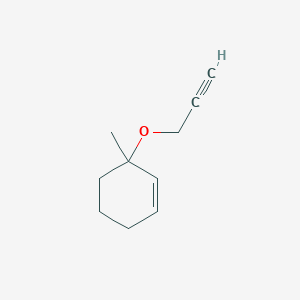
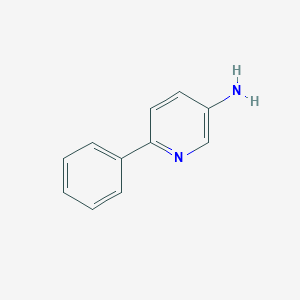
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
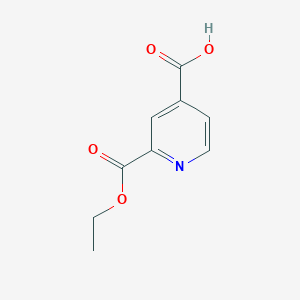
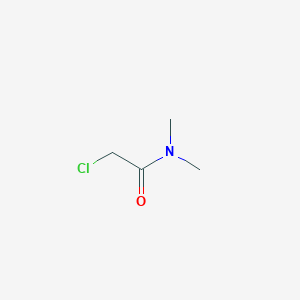
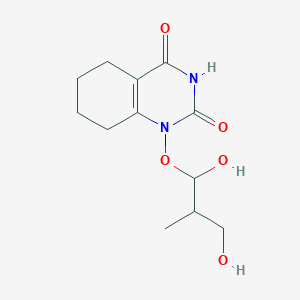
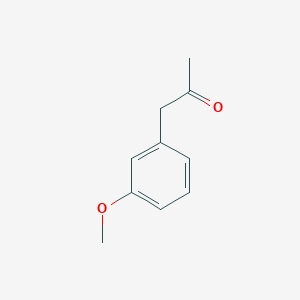
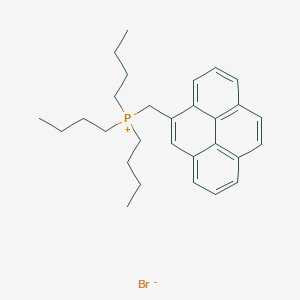
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)
